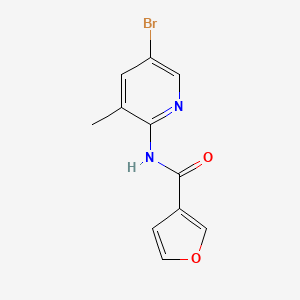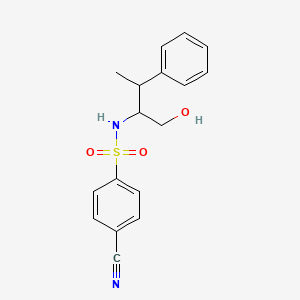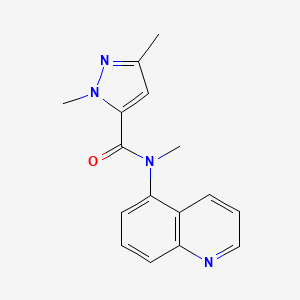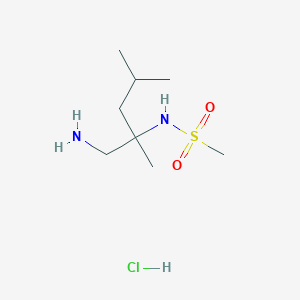
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the enzyme's role in various biological processes.
Aplicaciones Científicas De Investigación
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide has various scientific research applications due to its ability to inhibit a specific enzyme. This compound can be used to study the role of the enzyme in various biological processes, including cell signaling, inflammation, and cancer. Additionally, N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide can be used as a tool to identify new drug targets and develop new drugs that target the enzyme.
Mecanismo De Acción
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide inhibits the activity of a specific enzyme by binding to its active site. This enzyme is involved in the production of a signaling molecule called cyclic adenosine monophosphate (cAMP), which plays a crucial role in various biological processes. By inhibiting the enzyme, N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide reduces the production of cAMP, which can have various physiological effects.
Biochemical and Physiological Effects:
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide has various biochemical and physiological effects due to its ability to inhibit the enzyme involved in cAMP production. These effects include the regulation of cell signaling, inflammation, and cancer. Additionally, N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide can affect various physiological processes, including blood pressure regulation, insulin secretion, and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide in lab experiments is its ability to selectively inhibit the activity of a specific enzyme. This makes it a valuable tool for studying the enzyme's role in various biological processes. Additionally, N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide is relatively easy to synthesize and has good stability in various experimental conditions.
However, there are also some limitations to using N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide in lab experiments. For example, the compound may have off-target effects, which can complicate the interpretation of experimental results. Additionally, the compound may have limited solubility in certain experimental conditions, which can affect its efficacy.
Direcciones Futuras
There are various future directions for the use of N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide in scientific research. One potential direction is the development of new drugs that target the enzyme inhibited by the compound. Additionally, N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide can be used to study the role of the enzyme in various disease states, including cancer and inflammation. Finally, the compound can be used to identify new drug targets and develop new drugs that target these targets.
Métodos De Síntesis
The synthesis of N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide involves the reaction of 5-bromo-3-methylpyridin-2-amine with furan-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is typically carried out in anhydrous conditions and yields N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide as a white crystalline solid.
Propiedades
IUPAC Name |
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-4-9(12)5-13-10(7)14-11(15)8-2-3-16-6-8/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXBXAOIYZVVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C2=COC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-3-methylpyridin-2-yl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)

![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)

![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)





![4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide](/img/structure/B7631053.png)

![4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631063.png)